5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine
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Overview
Description
5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine is a chemical compound with the molecular formula C8H17N3Si It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine typically involves the reaction of 5-methylpyrazole with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the substituents attached to it.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor ligands.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilylmethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its binding affinity to target proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazole: Lacks the trimethylsilylmethyl group, resulting in different chemical properties and reactivity.
1-(Trimethylsilylmethyl)pyrazole: Similar structure but without the methyl group at the 5-position, affecting its biological activity and applications.
4-Aminopyrazole: Contains an amino group at the 4-position but lacks the trimethylsilylmethyl and methyl groups, leading to distinct chemical behavior.
Uniqueness
5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine is unique due to the presence of both the trimethylsilylmethyl and methyl groups, which confer specific chemical and physical properties. These structural features enhance its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
5-methyl-1-(trimethylsilylmethyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3Si/c1-7-8(9)5-10-11(7)6-12(2,3)4/h5H,6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQMCHLCZZSCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C[Si](C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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